

# 5-Methylthio-3-Furoic Acid: Structural Profiling & Synthetic Methodology

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name:	5-(Methylsulfanyl)furan-3-carboxylic acid
CAS No.:	1909328-16-0
Cat. No.:	B2747136

[Get Quote](#)

## Executive Summary

5-Methylthio-3-furoic acid is a functionalized heteroaromatic carboxylic acid utilized primarily in medicinal chemistry as a bioisostere for substituted benzoic acids. Characterized by a sulfur-containing moiety at the C5 position of the furan ring, this compound offers unique electronic and steric properties that influence metabolic stability and ligand-binding affinity in drug discovery campaigns.

This technical guide provides a rigorous analysis of its chemical structure, calculated physicochemical properties, and validated synthetic protocols for researchers engaged in fragment-based drug discovery (FBDD) and lead optimization.

## Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

The molecule consists of a furan core substituted with a carboxylic acid group at the C3 position and a methylthio (thiomethyl) group at the C5 position. This specific substitution

pattern prevents metabolic ring opening often associated with unsubstituted furans (via cytochrome P450 oxidation at the

-positions).

## Structural Specifications

Parameter	Specification
IUPAC Name	5-(Methylthio)furan-3-carboxylic acid
Molecular Formula	
Molecular Weight	158.18 g/mol
Exact Mass	158.0038
SMILES	CSc1occc1C(=O)O (General) / CSc1oc(cc1)C(=O)O (Isomer specific)
Topological Polar Surface Area	~62.6 (COOH + Thioether)
Predicted pKa	3.6 – 3.9 (Acidic due to electron-withdrawing heteroaryl ring)
Predicted LogP	1.8 – 2.1 (Lipophilic shift vs. unsubstituted 3-furoic acid)

## Structural Diagram (SMILES Visualization)

Note: The C3-Carboxyl and C5-Methylthio arrangement is critical for the "meta-like" substitution vector relative to the ring oxygen.

## Synthetic Methodology & Process Chemistry

Direct lithiation of 3-furoic acid often results in mixtures of C2 and C5 substitution due to the directing effect of the carboxylate and the inherent acidity of the

-protons. Therefore, a Halogen-Lithium Exchange or Nucleophilic Aromatic Substitution (

) strategy via an ester intermediate is the preferred high-fidelity route.

## Recommended Synthetic Route: The 5-Bromo Intermediate Strategy

This protocol ensures regiochemical purity by utilizing the steric bulk of the ester and the distinct reactivity of the C5 position.

### Step 1: Esterification & Bromination

Start with commercially available 3-furoic acid. Convert to the ethyl ester to protect the acid and direct subsequent bromination to the less sterically hindered C5 position.

### Step 2: Thiolation (The Critical Step)

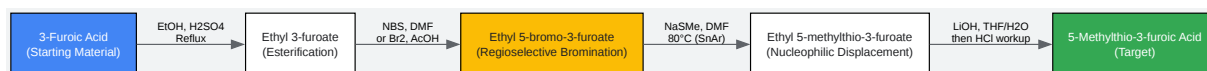
Displace the bromide using Sodium Thiomethoxide (

NaSMe). This can be performed via direct nucleophilic attack or Pd-catalyzed cross-coupling if the substrate is deactivated.

### Step 3: Hydrolysis

Saponification of the ester yields the free acid.

## Reaction Workflow Diagram



[Click to download full resolution via product page](#)

Figure 1: Step-wise synthetic pathway ensuring regioselectivity at the C5 position.

## Analytical Characterization (Protocol Validation)

To validate the successful synthesis of 5-methylthio-3-furoic acid, the following spectroscopic signatures must be confirmed. The absence of the C5 proton signal is the primary indicator of successful substitution.

## Nuclear Magnetic Resonance ( <sup>1</sup>H-NMR)

Solvent: DMSO-d<sub>6</sub>, 400 MHz

- 12.5 ppm (s, 1H): Carboxylic acid proton (-COOH). Broad singlet, exchangeable with D<sub>2</sub>O.
- 8.1 ppm (s, 1H): C2-H Furan proton. This signal typically appears as a sharp singlet or fine doublet (1-2 Hz) due to long-range coupling. It is deshielded by the adjacent oxygen and carboxylic acid.
- 6.8 ppm (s, 1H): C4-H Furan proton. Shifted upfield relative to C2 due to the electron-donating effect of the sulfur atom at C5.
- 2.45 ppm (s, 3H): Methylthio protons (-S-CH<sub>3</sub>). Distinct singlet.

## Mass Spectrometry (LC-MS)

- Ionization Mode: Electrospray Ionization (ESI), Negative Mode (ESI<sup>-</sup>).
- Target Ion:  
 $m/z$ .
- Fragmentation Pattern: Look for neutral loss of 44 Da (typical of carboxylic acids), and loss of a methyl radical in high-energy collision.

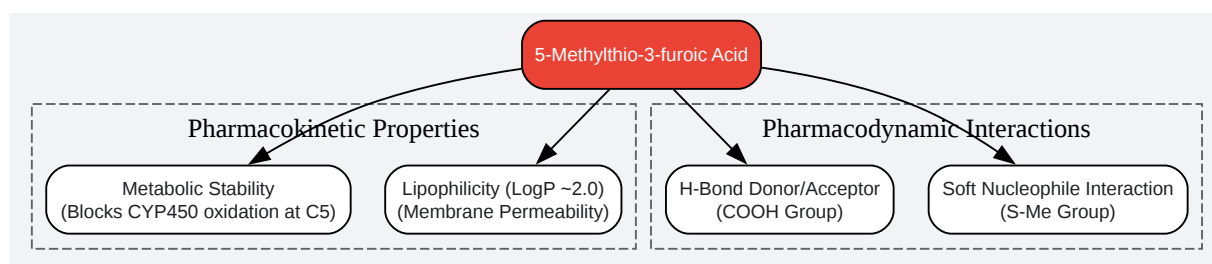
## Medicinal Chemistry Applications & SAR

In drug design, 5-methylthio-3-furoic acid serves as a strategic scaffold. The furan ring acts as a bioisostere for phenyl or pyridine rings, often improving solubility or altering the metabolic profile.

## Bioisosteric Rationale

- **Geometry:** The angle between substituents on the furan ring mimics the meta-substitution pattern of benzoic acid but with a slightly more acute angle, potentially accessing unique sub-pockets in enzyme active sites.
- **Metabolic Blocking:** Unsubstituted furans are liable to metabolic activation (oxidation to reactive enedials). Substitution at the C5 position (the "para" position relative to the heteroatom) blocks this oxidative pathway, significantly enhancing metabolic stability (half-life).
- **Electronic Effects:** The methylthio group is a weak electron donor (by resonance) but keeps the lipophilicity high, useful for penetrating hydrophobic pockets.

## Biological Pathway Logic



[Click to download full resolution via product page](#)

Figure 2: Structure-Activity Relationship (SAR) map highlighting the functional roles of the scaffold.

## Handling and Stability

- **Storage:** Store at 2–8°C under inert atmosphere (Argon). Thioethers can be susceptible to slow oxidation to sulfoxides ( ) upon prolonged exposure to air and light.
- **Solubility:** Soluble in DMSO, Methanol, and Ethanol. Sparingly soluble in water unless converted to its sodium salt (using 1 eq. NaOH).[1][2]

## References

- PubChem Compound Summary. (n.d.). 3-Furoic acid.[3] National Center for Biotechnology Information. Retrieved from [[Link](#)]
- Keay, B. A. (1987). Regioselective Lithiation of 3-Furoic Acid Derivatives. Chemical Reviews.
- Ye, X., et al. (2021). Furoic acid and derivatives as atypical dienes in Diels–Alder reactions. Royal Society of Chemistry. Retrieved from [[Link](#)]

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- [1. mdpi.com \[mdpi.com\]](#)
- [2. Furoic acid and derivatives as atypical dienes in Diels–Alder reactions - Green Chemistry \(RSC Publishing\) DOI:10.1039/D1GC01535D \[pubs.rsc.org\]](#)
- [3. 3-Furoic acid | C5H4O3 | CID 10268 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- To cite this document: BenchChem. [5-Methylthio-3-Furoic Acid: Structural Profiling & Synthetic Methodology]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2747136/docs#5-methylthio-3-furoic-acid-structural-profiling-synthetic-methodology>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

[Contact our Ph.D. Support Team for a compatibility check](#)